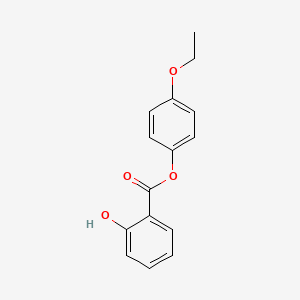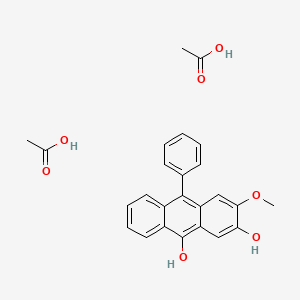
Acetic acid;3-methoxy-10-phenylanthracene-2,9-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid;3-methoxy-10-phenylanthracene-2,9-diol is a complex organic compound that belongs to the anthracene derivatives family Anthracene derivatives are known for their interesting photophysical, photochemical, and biological properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;3-methoxy-10-phenylanthracene-2,9-diol typically involves multiple steps, starting from simpler aromatic compounds One common method involves the Friedel-Crafts acylation reaction, followed by cyclization and functional group modifications The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2)
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and is typically achieved through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Acetic acid;3-methoxy-10-phenylanthracene-2,9-diol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, methoxide) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield anthraquinones, while substitution reactions can produce various substituted anthracene derivatives.
科学研究应用
Acetic acid;3-methoxy-10-phenylanthracene-2,9-diol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Its derivatives have shown potential as antimicrobial and anti-inflammatory agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.
作用机制
The mechanism of action of acetic acid;3-methoxy-10-phenylanthracene-2,9-diol involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In electronic applications, its photophysical properties are crucial for its function in devices like OLEDs and OFETs.
相似化合物的比较
Similar Compounds
Anthracene: A simpler aromatic hydrocarbon with three fused benzene rings.
Anthraquinone: An oxidized derivative of anthracene with two carbonyl groups.
9,10-Diphenylanthracene: A derivative with phenyl groups at the 9 and 10 positions.
Uniqueness
Acetic acid;3-methoxy-10-phenylanthracene-2,9-diol is unique due to its specific functional groups (methoxy and hydroxyl) and its potential applications in both biological and electronic fields. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.
属性
CAS 编号 |
88101-55-7 |
|---|---|
分子式 |
C25H24O7 |
分子量 |
436.5 g/mol |
IUPAC 名称 |
acetic acid;3-methoxy-10-phenylanthracene-2,9-diol |
InChI |
InChI=1S/C21H16O3.2C2H4O2/c1-24-19-12-16-17(11-18(19)22)21(23)15-10-6-5-9-14(15)20(16)13-7-3-2-4-8-13;2*1-2(3)4/h2-12,22-23H,1H3;2*1H3,(H,3,4) |
InChI 键 |
QJTZPYZSHRJLSE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O.CC(=O)O.COC1=CC2=C(C3=CC=CC=C3C(=C2C=C1O)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


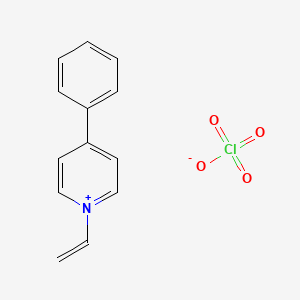
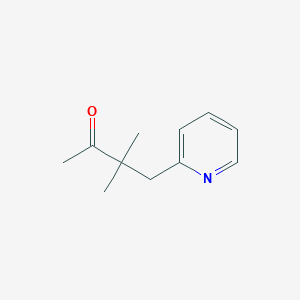

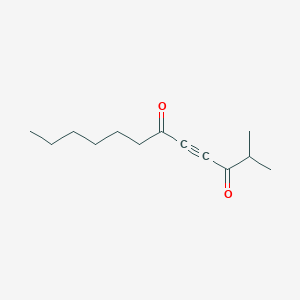

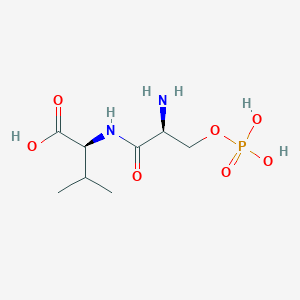
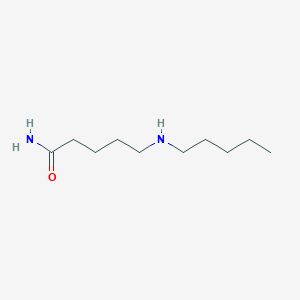
![2,2'-Disulfanediylbis[4-(propan-2-yl)phenol]](/img/structure/B14377626.png)
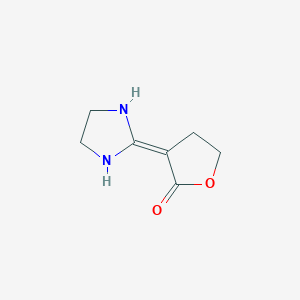
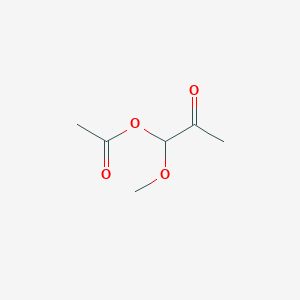
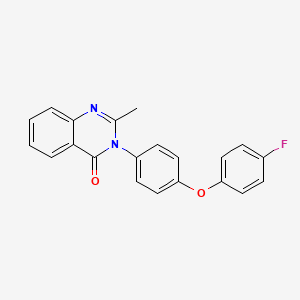
![1-Methoxy-3-[(3-methyl-9H-carbazol-9-YL)methyl]-9H-carbazole](/img/structure/B14377641.png)
![Methyl 2-[2-(pyrrolidin-1-yl)ethenyl]pyrrolidine-1-carboxylate](/img/structure/B14377651.png)
